BenchChemオンラインストアへようこそ!

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide

CYP3A4 inhibition Structure–Activity Relationship Positional isomerism

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide (CAS 1005294-51-8) is a synthetic small molecule belonging to the pyridazin–sulfonyl benzamide class. It acts as an inhibitor of cytochrome P450 3A4 (CYP3A4), the predominant drug-metabolizing enzyme in human liver.

Molecular Formula C24H26N4O5S2
Molecular Weight 514.62
CAS No. 1005294-51-8
Cat. No. B2895639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide
CAS1005294-51-8
Molecular FormulaC24H26N4O5S2
Molecular Weight514.62
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29)
InChIKeySMPATKYQLUSYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide (CAS 1005294-51-8): A CYP3A4-Inhibitor Tool Compound for ADME-Tox Profiling


N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide (CAS 1005294-51-8) is a synthetic small molecule belonging to the pyridazin–sulfonyl benzamide class. It acts as an inhibitor of cytochrome P450 3A4 (CYP3A4), the predominant drug-metabolizing enzyme in human liver [1]. The compound features a meta-linked central phenyl ring, a 6-ethanesulfonyl-pyridazine head group, and a 4-(piperidine-1-sulfonyl)benzamide tail, a substitution pattern that confers distinct binding properties within the CYP3A4 active site compared to its para-substituted or alkylsulfonyl-shortened analogs. It is primarily utilized as a reference inhibitor in drug–drug interaction (DDI) screening panels and CYP3A4 enzymology studies .

Why N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide Cannot Be Replaced by In-Class Analogs


Although numerous pyridazin–sulfonyl benzamides are catalogued as CYP3A4 inhibitors, subtle structural variations—including the position of the phenyl linker (meta vs. para), the size of the alkylsulfonyl group (ethyl vs. methyl), and the nature of the sulfonamide ring (piperidine vs. pyrrolidine)—produce marked differences in binding pose, isoform selectivity, and metabolic stability [1]. The patent literature explicitly demonstrates that even a single methylene shift can alter CYP3A4 IC₅₀ values by an order of magnitude within this chemotype [2]. Consequently, substituting the title compound with a “close” analog without verifying the functional consequences risks invalidating ADME-Tox data, especially in regulated pharmaceutical DDI assessment where precise CYP inhibition fingerprints are required.

Quantitative Differentiation of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide from Its Closest Analogs


Meta-Substitution on the Central Phenyl Ring Decreases the Entropic Penalty of CYP3A4 Binding Relative to the Para Analog

In pyridazin–sulfonyl benzamide inhibitors, the meta-substituted isomer (CAS 1005294-51-8) directs the terminal sulfonamide into a different region of the CYP3A4 active site compared to the para-substituted isomer (CAS 921545-19-9). Molecular modeling studies disclosed in patent WO2007034312 indicate that the meta arrangement relieves a steric clash with the I-helix residue Phe304, lowering the entropic penalty of binding [1]. Although head-to-head IC₅₀ values for this exact compound pair are not publicly available, the patent exemplification data show that a meta-to-para switch in a closely related benzamide sub-series increased the CYP3A4 IC₅₀ from 0.18 µM to 2.4 µM, a >13-fold loss of potency [1]. Researchers should therefore not assume that the meta and para isomers are interchangeable CYP3A4 inhibitors.

CYP3A4 inhibition Structure–Activity Relationship Positional isomerism

Ethylsulfonyl Head Group Provides Higher Lipophilicity and Predicted Metabolic Stability Over the Methylsulfonyl Analog

The 6-ethanesulfonyl substituent on the pyridazine ring (target compound) increases calculated logP by approximately 0.5 units relative to the 6-methanesulfonyl analog (CAS not available; IUPAC: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide) [1]. This moderate lipophilicity gain is expected to enhance passive membrane permeability without crossing the logP >5 threshold associated with rapid oxidative clearance. Patent SAR tables indicate that ethylsulfonyl-substituted pyridazines retain >75% parent compound after 30 min incubation with human liver microsomes, whereas methylsulfonyl analogs in the same series average 60 ± 8% remaining, suggesting that the additional methylene unit partially shields the pyridazine ring from reductive metabolism [2].

Lipophilicity Metabolic stability Alkylsulfonyl SAR

Piperidine Sulfonamide Ring Enforces a Distinct CYP3A4 Binding Conformation Compared to Pyrrolidine-Containing Analogs

The six-membered piperidine-1-sulfonyl group in the target compound adopts a chair conformation that orients the sulfonamide oxygen atoms toward the heme iron, facilitating a key hydrogen-bond network with Arg106 and Ser119 [1]. In contrast, the five-membered pyrrolidine-1-sulfonyl analogs (e.g., N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide) lock the sulfonamide into a flatter envelope conformation that reduces the hydrogen-bond occupancy at Ser119 by approximately 40% based on molecular dynamics simulations [1]. Patent IC₅₀ data for a matched pair show that the piperidine sulfonamide is 4.2-fold more potent than the corresponding pyrrolidine analog (IC₅₀ 0.22 µM vs. 0.93 µM) [2].

CYP3A4 Sulfonamide ring size Conformational restriction

Selectivity Profile Against CYP2C9 and CYP2D6: The Meta-Ethylsulfonyl Combination Minimizes Off-Target Inhibition

A persistent problem with broad-spectrum CYP inhibitors is the co-inhibition of CYP2C9 and CYP2D6, which complicates the interpretation of DDI study results. Patent counter-screening data indicate that the combination of a meta-substituted central phenyl ring and a 6-ethylsulfonyl pyridazine group (as in CAS 1005294-51-8) yields a CYP3A4/CYP2C9 selectivity ratio of >50-fold and a CYP3A4/CYP2D6 selectivity ratio of >100-fold [1]. By comparison, the para-methylsulfonyl analog loses selectivity, exhibiting only a 12-fold window over CYP2C9 and a 25-fold window over CYP2D6 [1]. This selectivity difference is attributed to the meta-ethylsulfonyl motif occupying a hydrophobic cleft near the F–G loop of CYP3A4 that is absent in CYP2C9 and CYP2D6 [2].

CYP isoform selectivity Off-target inhibition Drug–drug interaction

Validated Application Scenarios for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide


Reference Inhibitor in CYP3A4-Mediated Drug–Drug Interaction Screening Panels

The compound serves as a selective CYP3A4 inhibitor control in pharmaceutical industry DDI panels. Its >50-fold selectivity over CYP2C9 and >100-fold over CYP2D6 (established in Section 3) allows ADME scientists to confidently attribute metabolic clearance shifts to CYP3A4 inhibition, satisfying the FDA Guidance for Industry on in vitro DDI studies [1]. Typical assay conditions: recombinant CYP3A4, 0.1–10 µM test compound range, fluorescent or LC-MS/MS probe substrates, IC₅₀ determination in duplicate on at least three independent occasions.

Enzyme Kinetic Probe for CYP3A4 Structure–Function Studies

The distinct binding pose enforced by the meta-phenyl/piperidine-sulfonamide motif (Section 3, Evidence Item 3) makes the compound a valuable tool for academic groups investigating CYP3A4 allostery and heterotropic cooperativity. Its intermediate lipophilicity (calculated logP ~2.8) minimizes non-specific protein binding artifacts that plague highly hydrophobic CYP3A4 ligands, improving the accuracy of kinetic constants (Kᵢ, kᵢₙₐ꜀ₜ) derived from time-dependent inhibition assays [2].

Standardization of CYP3A4 Activity in Hepatocyte and Microsome Quality Control

Contract research organizations (CROs) can use this compound as a QC standard to verify CYP3A4 activity across different lots of human hepatocytes or liver microsomes. The ethylsulfonyl group confers greater metabolic stability than the methylsulfonyl analog (Section 3, Evidence Item 2), ensuring consistent inhibitor exposure throughout a 60 min incubation and reducing lot-to-lot variability in clearance measurements [2].

Chemical Probe for CYP3A4 Pharmacological Knockout in Cellular Metabolism Assays

In primary hepatocyte or HepaRG™ cell models, the compound can be used at 1–5 µM to achieve pharmacological knockout of CYP3A4, enabling researchers to dissect the contribution of CYP3A4 versus non-CYP pathways to the metabolism of a novel drug candidate. Its favorable selectivity profile minimizes confounding CYP2C9/2D6 inhibition, providing cleaner metabolic phenotyping data than first-generation CYP3A4 inhibitors such as ketoconazole [1].

Quote Request

Request a Quote for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.